![molecular formula C22H18N4O4 B2482537 methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 941901-69-5](/img/structure/B2482537.png)

methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

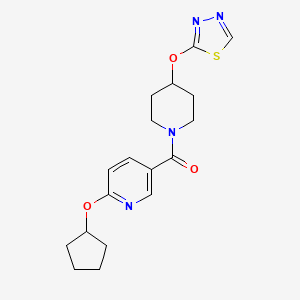

Synthesis Analysis The synthesis of structurally related compounds often involves multi-step reactions, including condensation, cycloaddition, or substitution reactions, to incorporate the desired functional groups and create the complex molecular architecture. One example includes the synthesis of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, achieved through the reaction of formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis The molecular structure, often determined through X-ray crystallography, reveals the spatial arrangement of atoms within the compound, including bond lengths and angles, which are crucial for understanding the molecule's reactivity and properties. For instance, the crystal structure of similar compounds has been elucidated, showing specific conformational arrangements and the presence of disorder in the crystal lattice, which can influence the compound's physical properties and reactivity (Moser, Bertolasi, & Vaughan, 2005).

Wissenschaftliche Forschungsanwendungen

Radiotracer Synthesis for Environmental and Metabolic Studies

- "Synthesis of herbicidal ZJ0273 labeled with tritium and carbon‐14" by Yang et al. (2008) discusses a broad-spectrum herbicidal ingredient, ZJ0273, used in weed control. This study involves synthesizing radiolabeled versions of ZJ0273, which could be used as radiotracers to study the metabolism, mode of action, environmental behavior, and fate of this herbicide (Yang, Ye, & Lu, 2008).

Advanced Material Development for Luminescence

- A study titled "Pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides with aggregation enhanced emission and multi-stimuli-responsive properties" by Srivastava et al. (2017) examines compounds related to pyridyl substituted benzamides for their luminescent properties in different solutions and states. These compounds show potential for applications in materials science due to their unique optical characteristics (Srivastava et al., 2017).

Synthesis of Fused Pyrimidinones

- "Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems. Synthesis of (Benzyloxycarbonyl)amino Substituted Fused Pyrimidinones" by Toplak et al. (1999) involves using a related compound for the preparation of various heterocyclic systems. These compounds have potential applications in pharmaceutical and chemical research (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Herbicide Development

- In "Studies of the New Herbicide KIH‐6127. Part III. Synthesis and Structure–Activity Studies of Analogues of KIH‐6127 against Barnyard Grass" by Tamaru et al. (1997), modifications of a prototype herbicide (methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate) were made to enhance its efficacy against barnyard grass. This research contributes to the development of more effective herbicides (Tamaru et al., 1997).

Cancer Therapy Research

- "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor" by Zhou et al. (2008) discusses a compound, MGCD0103, which inhibits histone deacetylases and shows potential as a cancer treatment. This study highlights the role of similar compounds in developing new cancer therapies (Zhou et al., 2008).

Eigenschaften

IUPAC Name |

methyl 4-[[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-30-21(28)16-9-7-15(8-10-16)13-25-18-6-4-12-24-19(18)20(27)26(22(25)29)14-17-5-2-3-11-23-17/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXADKZHWCHCEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)

![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)

![[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2482470.png)

![4-[4-[(2-Chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)

![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![7-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)